molecular formula C20H26N2O4S2 B11348946 1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide

1-(benzylsulfonyl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}piperidine-4-carboxamide

Cat. No.: B11348946
M. Wt: 422.6 g/mol
InChI Key: WBKYJADBRANXAD-UHFFFAOYSA-N
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Description

N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: is a complex organic compound that features a combination of furan, sulfanyl, phenylmethanesulfonyl, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can be achieved through a multi-step process:

    Formation of the furan-2-ylmethyl sulfanyl intermediate: This involves the reaction of furan-2-ylmethanol with a thiol compound under acidic conditions to form the furan-2-ylmethyl sulfanyl group.

    Attachment to the ethyl chain: The intermediate is then reacted with an ethyl halide in the presence of a base to form the ethyl-linked intermediate.

    Formation of the piperidine ring: The ethyl-linked intermediate is then reacted with a piperidine derivative under basic conditions to form the piperidine ring.

    Introduction of the phenylmethanesulfonyl group: The piperidine intermediate is then reacted with phenylmethanesulfonyl chloride in the presence of a base to introduce the phenylmethanesulfonyl group.

    Formation of the carboxamide: Finally, the compound is reacted with an amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation to form furan-2,5-dione derivatives.

    Reduction: The sulfanyl group can be reduced to form a thiol derivative.

    Substitution: The phenylmethanesulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Organic Synthesis: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology and Medicine

    Drug Development: Due to its complex structure, it may have potential as a lead compound in the development of new pharmaceuticals.

    Biological Studies: It can be used in studies to understand the interactions of complex organic molecules with biological systems.

Industry

    Material Science: It may be used in the development of new materials with unique properties.

    Chemical Manufacturing: It can be used as a building block in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The furan ring and sulfanyl group may play a role in binding to the target, while the piperidine and phenylmethanesulfonyl groups may influence the compound’s overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    N-(2-{[(FURAN-2-YL)METHYL]SULFANYL}ETHYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: can be compared to other compounds with similar functional groups, such as:

Uniqueness

  • Furan Ring : The presence of the furan ring distinguishes it from compounds with thiophene or pyridine rings, potentially offering different reactivity and binding properties.
  • Sulfanyl Group : The sulfanyl group provides unique chemical reactivity compared to other functional groups.
  • Complex Structure : The combination of these functional groups in a single molecule makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

IUPAC Name

1-benzylsulfonyl-N-[2-(furan-2-ylmethylsulfanyl)ethyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H26N2O4S2/c23-20(21-10-14-27-15-19-7-4-13-26-19)18-8-11-22(12-9-18)28(24,25)16-17-5-2-1-3-6-17/h1-7,13,18H,8-12,14-16H2,(H,21,23)

InChI Key

WBKYJADBRANXAD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NCCSCC2=CC=CO2)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

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